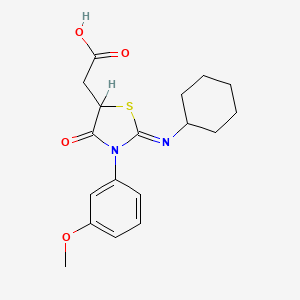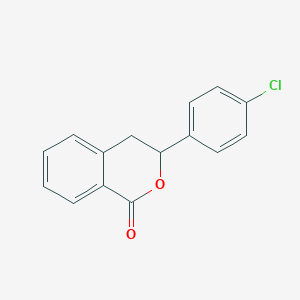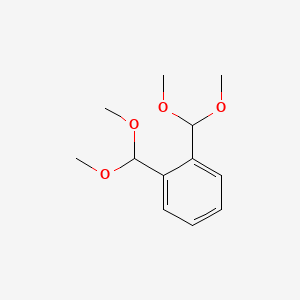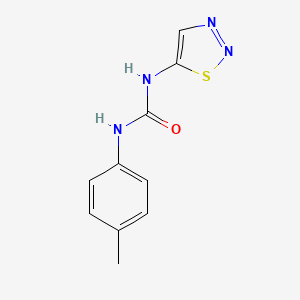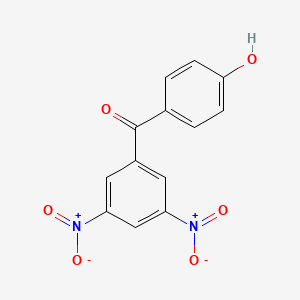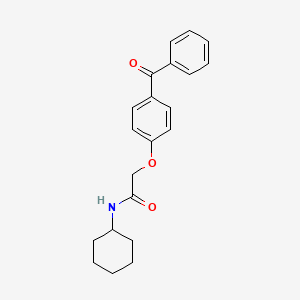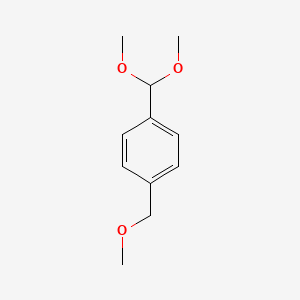
2,5-Cyclohexadiene-1,4-dione, 2-ethenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Cyclohexadiene-1,4-dione, 2-ethenyl- is an organic compound with the molecular formula C8H6O2 It is a derivative of cyclohexadiene with two ketone groups at the 1 and 4 positions and an ethenyl group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2-ethenyl- can be achieved through several methods. One common approach involves the reaction of cyclohexadiene with an oxidizing agent to introduce the ketone groups. The ethenyl group can be introduced through a subsequent reaction with an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to prevent over-oxidation and to maintain the integrity of the ethenyl group.
Chemical Reactions Analysis
Types of Reactions
2,5-Cyclohexadiene-1,4-dione, 2-ethenyl- undergoes various types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex quinones.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Alkylating agents: Such as alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce more complex quinones, while reduction can yield cyclohexadiene derivatives with hydroxyl groups.
Scientific Research Applications
2,5-Cyclohexadiene-1,4-dione, 2-ethenyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2-ethenyl- is largely defined by its chemical structure. The presence of two opposed keto groups within the cyclohexadiene ring creates a highly reactive platform due to the inherent electronic and steric strains . These keto groups act as strong electrophilic centers, attracting nucleophilic species, which can lead to a variety of addition reactions. This reactivity is exploited in various chemical and biological applications.
Comparison with Similar Compounds
Similar Compounds
2,5-Cyclohexadiene-1,4-dione, 2-phenyl-: This compound has a phenyl group instead of an ethenyl group, leading to different reactivity and applications.
2,5-Cyclohexadiene-1,4-dione, 2,6-bis(1,1-dimethylethyl)-: This compound has two tert-butyl groups, which significantly alter its chemical properties and uses.
2,5-Cyclohexadiene-1,4-dione, dioxime:
Uniqueness
2,5-Cyclohexadiene-1,4-dione, 2-ethenyl- is unique due to the presence of the ethenyl group, which provides distinct reactivity compared to other similar compounds. This uniqueness makes it valuable for specific synthetic and research applications.
Properties
CAS No. |
51985-12-7 |
|---|---|
Molecular Formula |
C8H6O2 |
Molecular Weight |
134.13 g/mol |
IUPAC Name |
2-ethenylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C8H6O2/c1-2-6-5-7(9)3-4-8(6)10/h2-5H,1H2 |
InChI Key |
PEBDGSFQVVAAEU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=O)C=CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


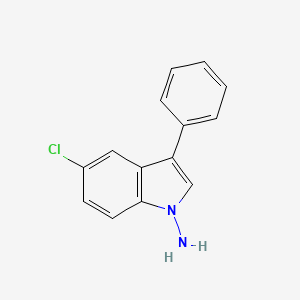
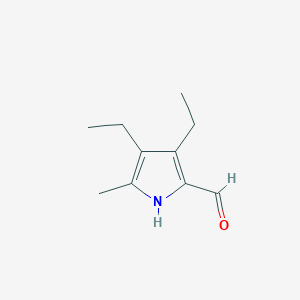

![3-Methylhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B14662853.png)
![Diethyl [1-(benzylamino)propyl]phosphonate](/img/structure/B14662859.png)
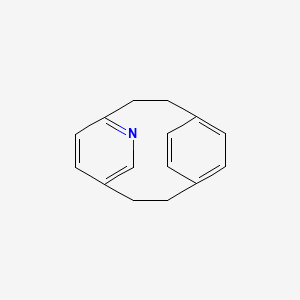
![N-[(1H-Indol-3-yl)(phenyl)methyl]-N-phenylacetamide](/img/structure/B14662876.png)
